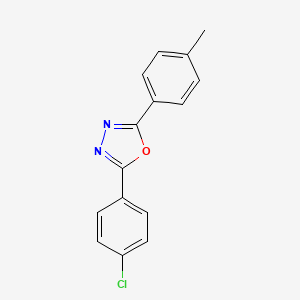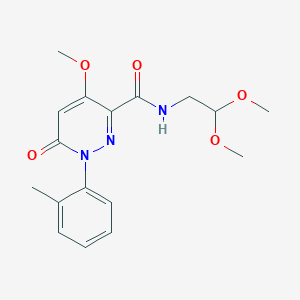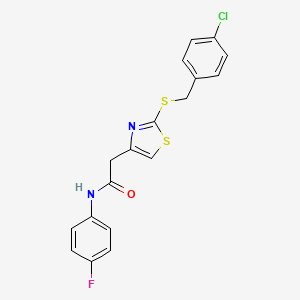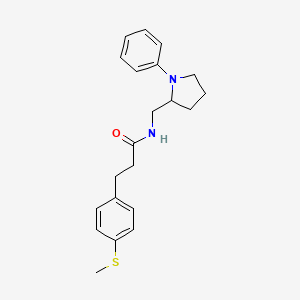
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid (4ADMQC) is a quinoline-based carboxylic acid that is gaining attention in the scientific community for its potential applications in research and laboratory experiments. 4ADMQC has been studied for its biochemical and physiological effects and its ability to act as a catalyst in various synthetic processes.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of 4-Amino-5,8-dimethoxyquinoline-3-carboxylic Acid
Chemical Synthesis and Modification
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid and its derivatives are explored in chemical synthesis and modifications, showing applications in various chemical processes. For instance, the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) is described, which shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological messengers (Fedoryak & Dore, 2002). Additionally, the convenient synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as doubly constrained nonproteinogenic amino acid derivatives is evaluated, offering new avenues for peptide synthesis (Czombos et al., 2000).
Industrial Applications
Research also highlights the industrial applications of quinoline derivatives. An improved preparation on a decagram scale of a key intermediate of Pirenoxine, a medication used in the treatment and prevention of cataracts, is demonstrated. This preparation replaces hazardous and expensive potassium ferricyanide with inexpensive and eco-friendly ferric chloride, offering a safer and economically viable production method (Reddy et al., 2022).
Pharmacological Research
In pharmacological research, the quinoline structure is incorporated into various compounds to explore their therapeutic potential. For example, a study synthesizes 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids and evaluates them for their in vitro antibacterial screening, indicating that amino groups among C-5 substituents show optimal results (Miyamoto et al., 1990).
Photolabile Protecting Groups
The study on photolabile protecting groups, like the brominated hydroxyquinoline mentioned earlier, highlights their importance in the controlled release of bioactive molecules, including neurotransmitters and other biological messengers. The increased solubility and low fluorescence of such compounds make them particularly useful in biological applications (Fedoryak & Dore, 2002).
Material Synthesis
Quinoline derivatives play a significant role in material synthesis, as evidenced by the research focusing on the incorporation of the quinoline-5,8-quinone moiety into polyaza cavities. This research underscores the versatility of quinoline derivatives in synthesizing complex molecular structures with potential applications in material science (Thummel et al., 1993).
Eigenschaften
IUPAC Name |
4-amino-5,8-dimethoxyquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-7-3-4-8(18-2)11-9(7)10(13)6(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCTBJKUQVFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=NC2=C(C=C1)OC)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,8-dimethoxyquinoline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)




![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)
![8-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430016.png)
![(4-((3-methoxybenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2430017.png)
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2430018.png)


![1-(4-fluorophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2430024.png)

